

# initial findings from Cenersen clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Cenersen  |           |
| Cat. No.:            | B15585056 | Get Quote |

An in-depth analysis of the initial clinical findings for **Cenersen**, a p53 antisense oligonucleotide, reveals its potential in sensitizing acute myeloid leukemia (AML) stem cells to DNA damaging agents.[1][2] This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and underlying signaling pathways from the early clinical trials of **Cenersen**.

# **Quantitative Data Summary**

The initial clinical evaluation of **Cenersen**, particularly in a Phase II randomized study involving patients with refractory and relapsed Acute Myeloid Leukemia (AML), yielded significant quantitative data regarding patient response and demographics.

## **Patient Demographics and Baseline Characteristics**

A total of 53 patients were enrolled in the Phase II study. The distribution of these patients across different treatment arms and their baseline conditions provides context for the trial's outcomes.



| Characteristic              | Arm A<br>(Cenersen +<br>Idarubicin) | Arm B (Cenersen + Idarubicin + Low-Dose Cytarabine) | Arm C<br>(Cenersen +<br>Idarubicin +<br>High-Dose<br>Cytarabine) | Total |
|-----------------------------|-------------------------------------|-----------------------------------------------------|------------------------------------------------------------------|-------|
| Number of Patients          | 18                                  | 18                                                  | 17                                                               | 53    |
| Median Age<br>(years)       | 63                                  | 61                                                  | 60                                                               | 61    |
| Gender<br>(Male/Female)     | 10/8                                | 11/7                                                | 9/8                                                              | 30/23 |
| Disease Status              |                                     |                                                     |                                                                  |       |
| Refractory to 1st Induction | 11                                  | 11                                                  | 10                                                               | 32    |
| Relapsed < 12<br>months     | 7                                   | 7                                                   | 7                                                                | 21    |

## **Clinical Response Rates**

The primary endpoint of the study was the rate of complete response (CR) and complete response with incomplete platelet recovery (CRp). The overall response rate was 19% across all treatment arms.[1][2]



| Response                                   | Arm A | Arm B | Arm C | Total |
|--------------------------------------------|-------|-------|-------|-------|
| Complete<br>Response (CR)                  | 2     | 3     | 3     | 8     |
| CR with incomplete platelet recovery (CRp) | 1     | 1     | 0     | 2     |
| Total<br>Responders (CR<br>+ CRp)          | 3     | 4     | 3     | 10    |
| Overall<br>Response Rate                   | 16.7% | 22.2% | 17.6% | 18.9% |

A noteworthy trend was observed when comparing response rates between patients refractory to frontline treatment and those who had relapsed. Patients refractory to initial treatment showed a more favorable response to the **Cenersen**-based combinations.[1]

| Patient Subgroup                         | Complete Response (CR) | CR + CRp |
|------------------------------------------|------------------------|----------|
| Refractory to Frontline Treatment (n=32) | 26%                    | 32%      |
| Relapsed < 12 months (n=21)              | 9%                     | 12%      |

Furthermore, an ad hoc analysis revealed that the co-administration of **Cenersen** inhibitors, such as acetaminophen or high-dose antioxidants, was associated with a lack of response.[1] [2] Of the 17 patients who received these inhibitors, none responded to the treatment.[1][2]

# **Experimental Protocols**

The Phase II study was an open-label, randomized, three-arm trial designed to assess the efficacy and safety of **Cenersen** in combination with chemotherapy in adult patients with first-salvage AML.



### **Study Design**

• Phase: Ila

• Design: Open-label, randomized, three-arm

Patient Population: Patients aged ≥18 years with AML who were either refractory to a single course of induction chemotherapy or had relapsed within 12 months of frontline treatment.[1]
 [2]

Treatment Arms:

Arm A: Cenersen + Idarubicin

Arm B: Cenersen + Idarubicin + Low-Dose Cytarabine

• Arm C: Cenersen + Idarubicin + High-Dose Cytarabine

#### **Treatment Plan**

The treatment regimen is summarized below. Most patients received a single course of treatment unless a response was observed.[1][2]

| Drug       | Arm A                        | Arm B                        | Arm C                          |
|------------|------------------------------|------------------------------|--------------------------------|
| Cenersen   | 7-day continuous IV infusion | 7-day continuous IV infusion | 7-day continuous IV infusion   |
| Idarubicin | 12 mg/m²/day, IV for 3 days  | 12 mg/m²/day, IV for 3 days  | 12 mg/m²/day, IV for 3<br>days |
| Cytarabine | -                            | 0.5 g/m²/day, IV for 3 days  | 1.5 g/m²/day, IV for 3 days    |

# **Endpoints**

- Primary Endpoint: Complete Response (CR) rate.
- Secondary Endpoints: Overall survival, disease-free survival, and safety.



## **Statistical Analysis**

Stopping rules were applied to each treatment arm based on an expected complete response (CR) rate of 14%.[2] None of the arms were terminated for lack of activity.[1][2]

# Signaling Pathway and Experimental Workflow Cenersen Mechanism of Action

**Cenersen** is a 20-mer phosphorothioate antisense oligonucleotide designed to be complementary to the coding sequence of p53 mRNA.[1] Its mechanism of action is dependent on Ribonuclease H (RNase H), an enzyme that recognizes the DNA-RNA heteroduplex formed when **Cenersen** binds to the p53 mRNA. This leads to the cleavage of the p53 mRNA, thereby blocking the production of both wild-type and mutant p53 protein.[1] In AML, **Cenersen** shows preferential activity against malignant stem cells and some progenitor cells, likely due to their high expression of RNase H.[1] The suppression of p53 interrupts DNA repair mechanisms in dividing cancer cells, leading to increased DNA damage and activation of p53-independent apoptosis.[3] This sensitizes the AML cells to DNA-damaging agents like chemotherapy.[1][2]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Phase II Randomized Study of p53 Antisense Oligonucleotide (Cenersen) plus Idarubicin With or Without Cytarabine in Refractory and Relapsed Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 2 randomized study of p53 antisense oligonucleotide (cenersen) plus idarubicin with or without cytarabine in refractory and relapsed acute myeloid leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of cellular uptake and intracellular levels of Cenersen (Aezea(®), EL625), a p53 antisense oligonucleotide in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [initial findings from Cenersen clinical trials].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15585056#initial-findings-from-cenersen-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com